molecular formula C8H11Cl2N5 B12307023 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B12307023
M. Wt: 248.11 g/mol
InChI Key: BYFTVUJRUOGDQG-UHFFFAOYSA-N
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Description

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an azetidine ring with a triazolo[1,5-a]pyrimidine scaffold, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

For industrial production, a one-pot synthesis method using a tropine-based dicationic molten salt as a catalyst has been documented. This method is efficient, environmentally friendly, and results in high yields under solvent-free conditions or in ethanol as a green solvent .

Chemical Reactions Analysis

Types of Reactions

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo[1,5-a]pyrimidine scaffold.

    Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride stands out due to its unique combination of an azetidine ring with a triazolo[1,5-a]pyrimidine scaffold. This structure imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11Cl2N5

Molecular Weight

248.11 g/mol

IUPAC Name

7-(azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H

InChI Key

BYFTVUJRUOGDQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=NC3=NC=NN23.Cl.Cl

Origin of Product

United States

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